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Abstract
Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway,

catalyzing the first committed step in monolignol biosynthesis, the precursors of lignin.[1][2][3]

[4] The evolution of the CCR gene family is intricately linked to the adaptation of plants to

terrestrial life, providing structural support and defense mechanisms. This technical guide

provides an in-depth exploration of the evolution, functional divergence, and molecular

characteristics of the CCR gene family. Detailed experimental protocols for the investigation of

this gene family are also presented, along with quantitative data summaries and visual

representations of key biological and experimental processes.

Introduction to the Cinnamoyl-CoA Reductase
(CCR) Gene Family
Cinnamoyl-CoA reductase (EC 1.2.1.44) catalyzes the NADPH-dependent reduction of

hydroxycinnamoyl-CoA thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) to

their corresponding aldehydes.[5][6][7] This reaction is the entry point into the lignin-specific

branch of the phenylpropanoid pathway. Lignin, a complex aromatic polymer, is a major

component of the secondary cell walls of vascular plants, providing mechanical strength,

hydrophobicity to water-conducting elements, and a barrier against pathogens.[1] The CCR

gene family is a multigene family in plants, and its members have undergone significant
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expansion and functional diversification throughout evolution.[5][8] Understanding the evolution

and function of this gene family is crucial for applications in agriculture, biofuel production, and

the development of novel therapeutics targeting pathways involving phenylpropanoids.

Phylogenetic Analysis and Evolution of the CCR
Gene Family
The CCR gene family has a deep evolutionary history in land plants.[8] Phylogenetic analyses

have revealed that CCR and CCR-like genes can be categorized into distinct classes.[5][8]

True CCR genes, which are directly involved in lignin biosynthesis, form a well-supported

clade. Other related classes include genes with similarities to dihydroflavonol reductase (DFR)

and other dehydrogenases, suggesting a common evolutionary origin and subsequent

functional specialization.[8]

The expansion of the CCR gene family is largely attributed to gene duplication events,

including whole-genome, segmental, and tandem duplications.[3][8][9] These duplications have

provided the raw genetic material for the evolution of new functions (neofunctionalization) or

the partitioning of ancestral functions (subfunctionalization).[9] This has led to the diverse roles

of CCR genes observed in modern plants, from developmental lignification to stress responses.

[8][10]

Gene Structure and Conserved Motifs
CCR genes typically possess a conserved exon-intron structure, although the number of exons

can vary between different classes and species.[1] The encoded CCR proteins are members of

the short-chain dehydrogenase/reductase (SDR) superfamily and contain highly conserved

domains and motifs essential for their function.[7] These include:

A Rossmann-fold NAD(P)H-binding domain: Located at the N-terminus, this domain is

responsible for binding the NADPH cofactor.[7]

A substrate-binding domain: Situated at the C-terminus, this domain determines the

specificity for different hydroxycinnamoyl-CoA substrates.[9][11]

A conserved catalytic triad: Essential for the catalytic activity of the enzyme.[11]
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The NWYCY signature motif: A characteristic motif of true CCR enzymes.[7]

Functional Divergence of CCR Gene Family
Members
The duplication and subsequent divergence of CCR genes have resulted in a remarkable

degree of functional specialization within the family. This is evident in their substrate

specificities, expression patterns, and physiological roles.

Substrate Specificity
Different CCR isoforms exhibit varying affinities for different hydroxycinnamoyl-CoA
substrates. For example, some CCRs show a preference for feruloyl-CoA, the precursor to

guaiacyl (G) lignin units, while others preferentially reduce p-coumaroyl-CoA or sinapoyl-CoA,

leading to p-hydroxyphenyl (H) and syringyl (S) lignin units, respectively.[1][6][9] This

differential substrate preference plays a crucial role in determining the lignin composition of

different tissues and species.[6]

Expression Patterns
CCR genes display diverse and often tissue-specific expression patterns.[2] Some members

are constitutively expressed in lignifying tissues such as the xylem and vascular bundles,

contributing to developmental lignification.[8] In contrast, other CCR genes are induced by

various biotic and abiotic stresses, including pathogen attack, wounding, and UV radiation,

suggesting a role in defense-related lignification and the production of other phenolic

compounds.[8][10]

Quantitative Data Summary
Table 1: Number of Cinnamoyl-CoA Reductase (CCR)
Gene Family Members in Various Plant Species
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Species Number of CCR Genes

Arabidopsis thaliana 11[1][12]

Oryza sativa (Rice) 33[1][4][13]

Populus trichocarpa (Poplar) 9[1][12][13]

Eucalyptus grandis 10[1][4][13]

Medicago sativa (Alfalfa) 30[4][13]

Populus tomentosa 11[4][13]

Boehmeria nivea (Ramie) 8[4]

Triticum aestivum (Wheat) 115[7]

Solanum tuberosum (Potato) 10[2]

Table 2: Kinetic Parameters of Selected Cinnamoyl-CoA
Reductase (CCR) Enzymes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.mdpi.com/2311-7524/8/6/537
https://www.mdpi.com/1422-0067/23/14/7762
https://www.mdpi.com/2311-7524/8/6/537
https://www.tandfonline.com/doi/full/10.1080/15440478.2023.2257901
https://www.researchgate.net/figure/The-phylogenetic-analysis-of-CCR-proteins-across-various-plants-Traditional-phylogenetic_fig2_362316538
https://www.mdpi.com/2311-7524/8/6/537
https://www.mdpi.com/1422-0067/23/14/7762
https://www.researchgate.net/figure/The-phylogenetic-analysis-of-CCR-proteins-across-various-plants-Traditional-phylogenetic_fig2_362316538
https://www.mdpi.com/2311-7524/8/6/537
https://www.tandfonline.com/doi/full/10.1080/15440478.2023.2257901
https://www.researchgate.net/figure/The-phylogenetic-analysis-of-CCR-proteins-across-various-plants-Traditional-phylogenetic_fig2_362316538
https://www.tandfonline.com/doi/full/10.1080/15440478.2023.2257901
https://www.researchgate.net/figure/The-phylogenetic-analysis-of-CCR-proteins-across-various-plants-Traditional-phylogenetic_fig2_362316538
https://www.tandfonline.com/doi/full/10.1080/15440478.2023.2257901
https://www.researchgate.net/figure/The-phylogenetic-analysis-of-CCR-proteins-across-various-plants-Traditional-phylogenetic_fig2_362316538
https://www.tandfonline.com/doi/full/10.1080/15440478.2023.2257901
https://pmc.ncbi.nlm.nih.gov/articles/PMC12044727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12375661/
https://www.benchchem.com/product/b153736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Substrate Km (µM) kcat (s-1)
kcat/Km (s-
1µM-1)

Petunia hybrida

Ph-CCR1[6]
Feruloyl-CoA 1.8 ± 0.2 10.3 ± 0.3 5.7

Sinapoyl-CoA 2.1 ± 0.2 8.9 ± 0.2 4.2

p-Coumaroyl-

CoA
10.3 ± 1.1 6.8 ± 0.3 0.7

Caffeoyl-CoA 12.8 ± 1.5 1.1 ± 0.04 0.09

Sorghum bicolor

SbCCR1[14]
Feruloyl-CoA 2.6 ± 0.2 15.2 ± 0.4 5.8

p-Coumaroyl-

CoA
1.4 ± 0.1 0.4 ± 0.01 0.3

Caffeoyl-CoA 1.1 ± 0.1 0.1 ± 0.002 0.09

Arabidopsis

thaliana

AtCCR1[15]

Feruloyl-CoA 3.0 ± 0.5 - -

Sinapoyl-CoA 2.0 ± 0.4 - -

p-Coumaroyl-

CoA
9.0 ± 1.0 - -

Medicago sativa

MsCCR1[12]
Feruloyl-CoA 4.3 ± 0.5 12.5 ± 0.3 2.9

Sinapoyl-CoA 5.2 ± 0.6 9.8 ± 0.4 1.9

Note: Kinetic parameters can vary depending on the experimental conditions. The data

presented here are for comparative purposes.

Experimental Protocols
Phylogenetic Analysis of the CCR Gene Family
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This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary

relationships among CCR gene family members.[16]

6.1.1. Sequence Retrieval:

Identify and download CCR protein or nucleotide sequences from public databases such as

NCBI GenBank or Phytozome.

Use BLAST searches with known CCR sequences to identify putative homologs in the

species of interest.

Compile all sequences into a single FASTA file.

6.1.2. Multiple Sequence Alignment (MSA):

Use MSA software such as ClustalW, Clustal Omega, or MAFFT to align the collected

sequences.[17][18][19][20][21]

The alignment algorithm introduces gaps to maximize the similarity between sequences,

allowing for the identification of conserved regions and homologous positions.[17]

Visually inspect the alignment and manually refine it if necessary, particularly in poorly

aligned regions.

6.1.3. Phylogenetic Tree Construction:

Use the aligned sequences to construct a phylogenetic tree using software like MEGA,

RAxML, or PhyML.

Commonly used methods for tree construction include:

Maximum Likelihood (ML): A statistical method that finds the tree topology that maximizes

the probability of observing the given sequence alignment under a specific model of

evolution.[22][23][24][25]

Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their

genetic distance.[24][25]
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Maximum Parsimony (MP): A character-based method that seeks the tree that requires the

fewest evolutionary changes to explain the observed sequence data.[22][24][25]

Assess the statistical support for the branches of the tree using bootstrapping or other

resampling methods. A bootstrap value of 70% or higher is generally considered to indicate a

reliable grouping.

6.1.4. Tree Visualization and Interpretation:

Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.

Interpret the branching patterns to infer evolutionary relationships, identify gene duplication

events, and classify the CCR genes into different subfamilies.

Gene Expression Analysis by Quantitative Real-Time
PCR (qRT-PCR)
This protocol describes the relative quantification of CCR gene expression using the 2-ΔΔCt

method.[26][27][28][29][30][31][32][33][34][35]

6.2.1. RNA Extraction and Quality Control:

Extract total RNA from the plant tissues of interest using a suitable method (e.g., Trizol or a

commercial kit).

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280

and A260/A230 ratios) and gel electrophoresis.

6.2.2. cDNA Synthesis:

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.[27][32][34]

Include a "no reverse transcriptase" control to check for genomic DNA contamination.[33]

6.2.3. Primer Design and Validation:
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Design gene-specific primers for the CCR genes of interest and one or more stably

expressed reference genes (housekeeping genes).

Primers should be 18-25 nucleotides long, have a GC content of 40-60%, and a melting

temperature (Tm) of 58-62°C.[33]

Validate the primer efficiency by performing a standard curve analysis with a serial dilution of

cDNA. An efficiency of 90-110% is considered acceptable.

6.2.4. qPCR Reaction:

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse

primers, and diluted cDNA.

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling

protocol (denaturation, annealing, and extension).[34]

Include a no-template control (NTC) for each primer pair to check for contamination.[33]

Perform a melt curve analysis at the end of the reaction to verify the specificity of the

amplified product.[32]

6.2.5. Data Analysis (2-ΔΔCt Method):

Calculate the ΔCt for each sample: ΔCt = Ct (gene of interest) - Ct (reference gene)

Calculate the ΔΔCt: ΔΔCt = ΔCt (test sample) - ΔCt (control sample)

Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Functional Characterization of CCR Enzymes
This protocol details the expression, purification, and kinetic analysis of recombinant CCR

proteins.

6.3.1. Recombinant Protein Expression:
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Clone the coding sequence of the CCR gene into an E. coli expression vector (e.g., pET

vector with a His-tag).

Transform the expression construct into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal

temperature and time.

6.3.2. Protein Purification:

Lyse the E. coli cells and clarify the lysate by centrifugation.

Purify the recombinant CCR protein from the soluble fraction using affinity chromatography

(e.g., Ni-NTA agarose for His-tagged proteins).

Assess the purity and size of the purified protein by SDS-PAGE.

Determine the protein concentration using a standard method (e.g., Bradford assay).

6.3.3. Enzyme Activity Assay:

The activity of CCR is typically measured spectrophotometrically by monitoring the decrease

in absorbance of the hydroxycinnamoyl-CoA substrate or the NADPH cofactor.[6][36]

The reaction mixture contains a buffer at the optimal pH (typically around 6.0-6.5), NADPH,

and the purified CCR enzyme.[6]

Initiate the reaction by adding the hydroxycinnamoyl-CoA substrate.

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for

NADPH).

6.3.4. Determination of Kinetic Parameters:

Perform the enzyme activity assay with varying concentrations of the hydroxycinnamoyl-
CoA substrate while keeping the NADPH concentration constant and saturating.
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Determine the initial reaction velocities (V0) from the linear portion of the absorbance versus

time plots.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation using non-linear regression analysis to determine the Km

(Michaelis constant) and Vmax (maximum velocity).[36]

Calculate the turnover number (kcat) from the Vmax and the enzyme concentration (kcat =

Vmax / [E]).

The catalytic efficiency of the enzyme is given by the ratio kcat/Km.
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Caption: The central role of Cinnamoyl-CoA Reductase (CCR) in the lignin biosynthesis

pathway.
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Caption: A streamlined workflow for the phylogenetic analysis of a gene family.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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